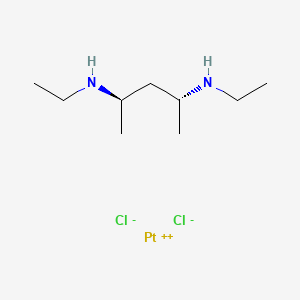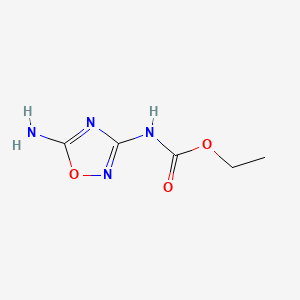
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil
Vue d'ensemble
Description
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative and impurity of Donepezil, a highly specific reversible acetylcholinesterase inhibitor used to treat moderate to severe Alzheimer’s disease. The molecular formula of this compound is C22H31NO5, and it has a molecular weight of 389.48 g/mol.
Applications De Recherche Scientifique
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is primarily used in the field of neurology research. It serves as a reference standard for the study of acetylcholinesterase inhibitors and their role in treating neurological disorders such as Alzheimer’s disease . Additionally, it is used in the development and testing of new drugs targeting acetylcholine receptors and neurotransmission pathways .
Mécanisme D'action
Target of Action
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative of Donepezil , which is an acetylcholinesterase inhibitor . The primary target of Donepezil is the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
this compound, like Donepezil, likely interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain . This can help improve cognitive function in patients with Alzheimer’s disease and other types of dementia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain. This can enhance cholinergic transmission, which is important for memory and cognition .
Pharmacokinetics
Donepezil is known to be well-absorbed with a high bioavailability . It is metabolized in the liver and excreted in the urine .
Result of Action
The molecular effect of this compound is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the brain . At the cellular level, this can enhance cholinergic transmission, improving cognitive function in patients with Alzheimer’s disease and other types of dementia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil typically involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. One common method for this deprotection is using oxalyl chloride in methanol under room temperature conditions for 1-4 hours, yielding up to 90% . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via an addition/elimination mechanism .
Industrial Production Methods
Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production process involves maintaining cleanroom standards from Class 100 to Class 100,000.
Analyse Des Réactions Chimiques
Types of Reactions
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the N-Boc group using reagents like oxalyl chloride or 3-methoxypropylamine
Substitution Reactions: Involving nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for mild deprotection of the N-Boc group.
3-Methoxypropylamine: Used for deprotection via an addition/elimination mechanism.
Major Products Formed
The major product formed from the deprotection of this compound is Donepezil itself, which is an active pharmaceutical ingredient used in the treatment of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: The parent compound, a highly specific reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
N-Boc Protected Heteroarenes: Compounds with similar N-Boc protection that undergo deprotection reactions.
Uniqueness
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is unique due to its specific role as an impurity and intermediate in the synthesis of Donepezil. Its deprotection reactions and the conditions required for these reactions are also distinct, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
tert-butyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-8-6-14(7-9-23)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)24/h12-14,16H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHKMJKBJYEQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669936 | |
| Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948550-60-5 | |
| Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













